molecular formula C7H4F2O6S2 B11959330 3,5-Bis(fluorosulfonyl)benzoic acid CAS No. 3473-90-3

3,5-Bis(fluorosulfonyl)benzoic acid

Cat. No.: B11959330
CAS No.: 3473-90-3
M. Wt: 286.2 g/mol
InChI Key: JVUMJYYUWBWCAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Fluorinated Aromatic Carboxylic Acid Chemistry

Fluorinated aromatic carboxylic acids are a class of organic compounds that have garnered considerable attention in various scientific domains due to the unique properties conferred by fluorine atoms. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological characteristics.

The presence of fluorine can enhance thermal stability, and lipophilicity, and influence the acidity of the carboxylic acid group. These properties make fluorinated aromatic carboxylic acids valuable as intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers. For instance, related compounds like 3,5-bis(trifluoromethyl)benzoic acid are used as intermediates in the synthesis of pharmacologically active compounds, including substance P receptor antagonists. chemicalbook.comgoogle.com

Significance in Contemporary Organic Synthesis and Materials Science Research

The potential significance of 3,5-Bis(fluorosulfonyl)benzoic acid in modern research stems from its distinct functional groups. The carboxylic acid group provides a handle for a variety of chemical transformations, such as esterification and amidation, allowing for its incorporation into larger molecular architectures. mdpi.com

The two fluorosulfonyl (-SO₂F) groups are particularly noteworthy. This functional group is a key player in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a set of click reactions that have gained prominence for their reliability and versatility in creating robust chemical linkages. The sulfonyl fluoride moiety is highly stable yet can react efficiently with a wide range of nucleophiles under specific conditions, making it an excellent connector for creating complex molecules and polymers.

In the realm of materials science, the rigid aromatic core and the reactive peripheral groups of this compound make it a promising candidate as a monomer or linker for the construction of advanced porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). rsc.org These materials are characterized by their high surface area and ordered porous structures, with applications in gas storage, catalysis, and separation. The fluorosulfonyl groups could be utilized to form strong covalent bonds within a COF or to be post-synthetically modified to introduce new functionalities.

While direct applications of this compound are not yet widely documented, its structural features strongly suggest its potential as a versatile tool for chemists working at the forefront of organic synthesis and materials science.

Properties

CAS No.

3473-90-3

Molecular Formula

C7H4F2O6S2

Molecular Weight

286.2 g/mol

IUPAC Name

3,5-bis(fluorosulfonyl)benzoic acid

InChI

InChI=1S/C7H4F2O6S2/c8-16(12,13)5-1-4(7(10)11)2-6(3-5)17(9,14)15/h1-3H,(H,10,11)

InChI Key

JVUMJYYUWBWCAE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)F)S(=O)(=O)F)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 3,5 Bis Fluorosulfonyl Benzoic Acid and Analogues

Direct Synthesis Approaches for Bis(fluorosulfonyl)benzoic Acid

Direct approaches to install both fluorosulfonyl groups onto a benzoic acid molecule in a single conceptual framework are synthetically demanding. The methodologies are often multi-step in practice, even if the goal is direct transformation of the starting scaffold.

The direct introduction of a fluorosulfonyl (–SO₂F) group onto an aromatic C-H bond, particularly on a deactivated ring like benzoic acid, is not a widely established transformation. The strong electron-withdrawing nature of the carboxylic acid group deactivates the aromatic ring towards electrophilic substitution. The subsequent installation of a second fluorosulfonyl group is even more challenging due to the further deactivation of the ring by the first –SO₂F group. While advances in C-H activation and fluorination are ongoing, specific protocols for the direct, high-yield synthesis of 3,5-bis(fluorosulfonyl)benzoic acid from benzoic acid are not prevalent in standard literature. researchgate.net

A more practical and common strategy involves a multi-step sequence that begins with the installation of sulfonyl groups in a more reactive form, typically as sulfonyl chlorides. The most logical and frequently implied pathway consists of two main stages:

Bis(chlorosulfonation) : Benzoic acid is treated with an excess of chlorosulfonic acid to introduce two chlorosulfonyl (–SO₂Cl) groups at the meta positions, yielding the key intermediate, 3,5-bis(chlorosulfonyl)benzoic acid. nih.govgoogle.com

Halogen Exchange : The resulting bis(sulfonyl chloride) is then subjected to a halogen exchange (Halex) reaction to replace the chlorine atoms with fluorine, affording the final this compound. acs.orgresearchgate.net

This sequence effectively breaks down the synthetic challenge into two more manageable and higher-yielding steps, which are detailed further in Section 2.2.

Modern synthetic chemistry has explored catalytic systems for C-S and S-F bond formation. While palladium and nickel catalysts are extensively used for the cross-coupling reactions of aryl fluorosulfonates, their use for the direct synthesis of these motifs via C-H activation is less common. researchgate.netacs.orgacs.org

A significant reagent-controlled pathway involves the use of sulfuryl fluoride (B91410) (SO₂F₂). researchgate.net This gas is highly effective for converting phenols into the corresponding aryl fluorosulfonates under basic conditions. acs.org A potential, albeit indirect, pathway for synthesizing this compound could therefore involve:

Synthesis of a precursor such as methyl 3,5-dihydroxybenzoate.

Reaction with sulfuryl fluoride (SO₂F₂) in the presence of a base to form methyl 3,5-bis(fluorosulfonyloxy)benzoate.

Subsequent chemical modification or rearrangement to achieve the target C-SO₂F bond, though this final step is non-trivial.

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound relies heavily on the preparation and subsequent transformation of stable, well-characterized intermediates. The most crucial of these is the corresponding bis(sulfonyl chloride).

The primary intermediate for producing this compound is 3,5-bis(chlorosulfonyl)benzoic acid. nih.gov This compound is typically synthesized via the direct electrophilic chlorosulfonation of benzoic acid. The reaction involves treating benzoic acid with a significant excess of chlorosulfonic acid (ClSO₃H), which acts as both the solvent and the sulfonating agent. The carboxylic acid group is a meta-director, guiding the incoming chlorosulfonyl groups to the 3 and 5 positions of the benzene (B151609) ring.

The general procedure involves carefully adding benzoic acid to chlorosulfonic acid, sometimes with sulfuric acid as a catalyst, and heating the mixture to drive the reaction to completion. google.comprepchem.com Upon completion, the reaction mixture is cautiously quenched in ice water, causing the product to precipitate as a solid, which can then be isolated by filtration.

Table 1: Representative Conditions for Aromatic Chlorosulfonation

Reactant Reagent Catalyst (optional) Temperature Reference
2,4-Dichlorotoluene Chlorosulfonic Acid Sulfuric Acid 135 °C google.com

This table illustrates general conditions for chlorosulfonation on benzoic acid derivatives, which are applicable to the synthesis of 3,5-bis(chlorosulfonyl)benzoic acid.

The conversion of sulfonyl chlorides (–SO₂Cl) to sulfonyl fluorides (–SO₂F) is a critical final step. This transformation is a nucleophilic substitution reaction at the sulfur atom, known as a halogen exchange or "Halex" reaction. Aryl sulfonyl chlorides are generally more stable and easier to prepare than their fluoride counterparts, making this two-step approach (chlorosulfonation followed by fluorination) highly efficient. acs.org

The reaction involves treating the sulfonyl chloride intermediate with a fluoride salt. A variety of fluorinating agents can be employed, with potassium fluoride (KF) or potassium bifluoride (KHF₂) being common choices due to their availability and effectiveness. researchgate.net The reaction is typically performed in a suitable solvent, and various conditions have been developed to improve efficiency and yield. researchgate.netrsc.org For instance, the conversion of 3,5-bis(chlorosulfonyl)benzoic acid to the target product would involve reacting it with a fluoride source until the exchange is complete.

Table 2: Common Fluorinating Agents for Sulfonyl Chloride Conversion

Fluorinating Agent Abbreviation Common Use Reference
Potassium Fluoride KF Standard fluorinating agent, often used in polar aprotic solvents. researchgate.net
Potassium Bifluoride KHF₂ Used to overcome challenges in large-scale production, though can be corrosive. researchgate.net
Thionyl Fluoride SOF₂ Effective for converting sulfonic acid sodium salts to sulfonyl fluorides. rsc.org

This interactive table summarizes various reagents used for converting sulfonyl chlorides or their precursors into sulfonyl fluorides.

Strategies for Introducing Fluorinated Moieties onto Benzoic Acid Derivatives

The introduction of fluorosulfonyl (-SO₂F) groups onto a benzoic acid scaffold is a critical step in the synthesis of this compound and its analogues. These strategies typically involve the conversion of other sulfur-containing functional groups or the direct installation of the fluorosulfonyl moiety onto the aromatic ring. The primary precursors for this transformation are aromatic sulfonic acids or their salts, which are stable and readily accessible compounds. theballlab.com

Recent advancements have focused on developing milder, more efficient, and operationally simpler protocols to synthesize aryl sulfonyl fluorides, moving away from harsh, traditional methods. These modern strategies can be broadly categorized into the direct deoxyfluorination of sulfonic acids and their salts, and cascade processes from sulfonates.

Deoxyfluorination of Sulfonic Acids and Salts

A principal and direct pathway to synthesize aryl sulfonyl fluorides involves the deoxyfluorination of the corresponding sulfonic acids or sulfonate salts. This approach avoids the need for oxidation or highly reactive intermediates. theballlab.com Two notable reagents for this transformation are thionyl fluoride (SOF₂) and deoxyfluorinating agents like Xtalfluor-E®.

One highly effective strategy is the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride. rsc.orgrsc.org This method has been shown to produce excellent yields (90–99%) in short reaction times, typically around one hour. rsc.orgrsc.org Thionyl fluoride can be generated in situ, and its mechanism is believed to involve the formation of a DMF-activated intermediate. theballlab.comrsc.org

A complementary method employs solid, bench-stable deoxyfluorinating reagents such as Xtalfluor-E®. This approach allows for the conversion of both aryl sulfonic acids and their salts into sulfonyl fluorides under significantly milder conditions than those required for thionyl fluoride. theballlab.comrsc.org While yields are generally high (41–94%), the reaction can be more sensitive to the electronic properties of the aromatic ring, with electron-rich systems often providing higher yields. theballlab.comrsc.org

Current strategies for converting sulfonic acids to sulfonyl fluorides often involve a two-step process where a sulfonyl chloride is formed in situ, followed by a halogen exchange (Cl⁻/F⁻). rsc.org However, direct single-step deoxyfluorination offers a more streamlined alternative. rsc.org

Table 1: Comparison of Reagents for Deoxyfluorination of Aromatic Sulfonic Acids

Reagent Precursor Typical Conditions Yield Range Notes
Thionyl Fluoride (SOF₂) Sulfonic Acid Sodium Salts DMF, 1 hour 90-99% Highly effective for both aliphatic and aromatic substrates. rsc.orgrsc.org
Xtalfluor-E® Sulfonic Acids or Salts Acetonitrile (B52724), milder conditions 41-94% Bench-stable solid reagent; yields can be sensitive to electronic effects. theballlab.comrsc.org

This table is generated based on data from multiple sources. theballlab.comrsc.orgrsc.orgnih.gov

One-Pot Synthesis from Sulfonates

An alternative to using sulfonic acids is starting from the corresponding sulfonates. A facile, transition-metal-free, one-pot method has been developed for this purpose. nih.gov This cascade process involves the conversion of a sulfonate or sulfonic acid into a sulfonyl chloride intermediate using cyanuric chloride, followed by a fluorine-exchange reaction. nih.gov

The process is typically catalyzed by a quaternary ammonium (B1175870) salt, such as tetramethylammonium (B1211777) chloride (TMAC), and uses potassium bifluoride (KHF₂) as the fluorine source. nih.gov The use of a dual-solvent system of acetonitrile and acetone (B3395972) has been shown to improve yields. nih.gov This protocol is valued for its mild reaction conditions and reliance on readily available and easy-to-handle reagents, providing a valuable alternative for preparing a diverse range of sulfonyl fluorides. nih.gov

Emerging Radical-Based Strategies

More recent developments have explored the use of fluorosulfonyl radicals for the synthesis of sulfonyl fluorides. rsc.orgrsc.org Direct fluorosulfonylation using FSO₂-containing reagents is emerging as a concise and efficient method for forming C–SO₂F bonds. rsc.org These photoredox-catalyzed reactions have demonstrated broad substrate scope and excellent functional group compatibility, representing a novel pathway for introducing the fluorosulfonyl moiety. rsc.org While many examples focus on alkenes, the underlying principles could potentially be adapted for the direct fluorosulfonylation of benzoic acid derivatives. rsc.orgdntb.gov.ua

Another innovative method involves the copper-promoted conversion of aromatic carboxylic acids into sulfonyl chlorides, which can then be transformed into the desired sulfonyl fluorides in situ. princeton.edu This decarboxylative halosulfonylation strategy effectively merges traditional amide coupling partners to generate sulfonamides or, in this variation, sulfonyl fluorides, without pre-functionalization of the starting acid. princeton.edu

Advanced Applications and Functionalization in Material Science

Integration in Perovskite Solar Cell (PSC) Architectures

3,5-Bis(fluorosulfonyl)benzoic acid can function as a molecular bridge and interfacial modifier within the PSC structure. The carboxylic acid group (-COOH) can anchor the molecule to the perovskite surface, specifically interacting with uncoordinated lead (Pb²⁺) ions. This interaction helps to "stitch" the interfaces, particularly between the perovskite active layer and the charge transport layers. rsc.org This modification of the interfacial characteristics is crucial for improving charge transport and reducing energy losses at these critical junctions. researchgate.net

A primary challenge in PSCs is the presence of defect states, or "traps," at the surface and grain boundaries of the perovskite film, which act as centers for non-radiative recombination and degrade performance. researchgate.net The functional groups of this compound play a key role in mitigating these defects. The carbonyl and fluorosulfonyl groups can coordinate with excess Pb²⁺ defects, effectively passivating them. nih.gov This passivation of shallow defects significantly suppresses trap-assisted non-radiative recombination. nih.gov

Furthermore, the introduction of such molecules can tailor the energy levels of the perovskite layer, reducing the energy mismatch between the perovskite and the hole transport layer (HTL). researchgate.net This improved energy level alignment facilitates more efficient charge extraction and transfer from the perovskite to the respective transport layers. nih.govresearchgate.net

The interfacial modification and defect passivation afforded by benzoic acid derivatives have a direct and positive impact on key device performance metrics. By reducing charge accumulation and trap-assisted recombination at the interfaces, the notorious current-voltage hysteresis effect in PSCs can be significantly minimized. nih.govrsc.org This leads to a more accurate determination of the device's true efficiency.

The use of fluorinated benzoic acid additives has been shown to substantially improve the long-term stability of PSCs. bohrium.comelsevierpure.com The hydrophobic nature of the fluorinated groups helps to protect the sensitive perovskite layer from moisture degradation. nih.gov Devices treated with fluorinated benzoic acids have demonstrated remarkable stability, maintaining a high percentage of their initial efficiency after extended periods of exposure to humidity, thermal stress, and continuous light illumination. dntb.gov.uabohrium.comelsevierpure.com

Performance Parameter Effect of Benzoic Acid Derivative Additives Underlying Mechanism Reference
Power Conversion Efficiency (PCE) IncreasedImproved crystal quality, reduced defects, enhanced charge transfer. nih.govresearchgate.net
Open-Circuit Voltage (V_OC) IncreasedSuppression of non-radiative recombination. researchgate.net
Short-Circuit Current (J_SC) IncreasedEnhanced light absorption and charge extraction. researchgate.net
Fill Factor (FF) IncreasedReduced series resistance and charge recombination. researchgate.net
Hysteresis Negligible/ReducedMinimized charge trapping and accumulation at interfaces. nih.govrsc.org
Long-Term Stability Significantly EnhancedPassivation of defects, improved hydrophobicity, inhibition of ion migration. researchgate.netbohrium.comelsevierpure.com

Electrochemical Applications and Battery Technologies

The fluorosulfonyl functional group is of significant interest in the development of advanced electrolytes for high-energy battery technologies, particularly those utilizing metal anodes.

In the context of battery electrolytes, the bis(fluorosulfonyl)imide (FSI) anion, which shares the fluorosulfonyl group with this compound, is highly valued. mit.eduresearchgate.net FSI-based ionic liquid electrolytes are known for their high ionic conductivity, low viscosity, and excellent thermal stability. mit.eduresearchgate.net

A critical aspect of their function is their role in forming a stable solid-electrolyte interphase (SEI) on the surface of the metal anode (e.g., lithium metal). nih.govresearchgate.net The decomposition products of the FSI anion contribute to building a robust and effective SEI. nih.gov This SEI layer is crucial as it allows for the transport of lithium ions while preventing the continuous decomposition of the electrolyte and inhibiting the growth of metal dendrites, which can cause short circuits and battery failure. researchgate.net The chemical composition of the SEI, influenced by the FSI anion, dictates the stability and efficiency of the battery, especially during high-voltage operation. researchgate.net Therefore, the fluorosulfonyl groups present in this compound suggest its potential as a component or additive in designing electrolytes that can favorably influence ion migration and create a stable electrode-electrolyte interface in next-generation metal batteries. ox.ac.uk

Surface Grafting and Solid-Electrolyte Interphase (SEI) Formation

While direct studies on the use of this compound for surface grafting and its specific role in the formation of the solid-electrolyte interphase (SEI) in batteries are not extensively documented in publicly available literature, the chemical nature of its functional groups suggests potential applications in these areas. The fluorosulfonyl groups (-SO₂F) are known to be highly reactive towards nucleophiles, a characteristic that could be exploited for grafting the molecule onto surfaces containing hydroxyl or amine functionalities. This could be a method to modify the surface properties of materials, for instance, to enhance their thermal stability or to introduce specific functionalities.

In the context of lithium-ion batteries, the composition of the SEI is critical for battery performance, including cycle life and safety. Additives are often introduced to the electrolyte to favorably modify the SEI. While research has focused on compounds like lithium bis(fluorosulfonyl)imide (LiFSI), which contains a similar functional group, the specific impact of this compound as an electrolyte additive is an area requiring further investigation. It is plausible that the fluorosulfonyl groups could decompose on the anode surface during initial cycling to form stable inorganic components like lithium fluoride (B91410) (LiF) in the SEI. The presence of LiF in the SEI is generally considered beneficial as it can enhance the passivation of the electrode surface, thereby suppressing further electrolyte decomposition and improving the stability of the battery. The carboxylic acid group could also play a role, potentially interacting with the electrode surface or other electrolyte components.

Role in Modulating Lithium-Ion Nucleation Overpotential

There is currently a lack of specific research data detailing the role of this compound in modulating the nucleation overpotential of lithium ions. The nucleation overpotential is a key parameter in understanding and controlling the deposition of lithium metal, which is crucial for the development of next-generation lithium metal batteries. Electrolyte additives can influence this process by altering the composition of the SEI and the solvation shell of the lithium ions. Given the potential for this compound to contribute to the formation of a stable SEI, it could indirectly influence lithium nucleation. A stable and uniform SEI is thought to promote more homogeneous lithium deposition, potentially reducing the nucleation overpotential and suppressing the formation of dendrites. However, without direct experimental evidence, this remains a hypothetical role.

Development as a Building Block for Functional Materials

The trifunctional nature of this compound makes it an attractive building block for the synthesis of a variety of functional materials, including specialty polymers and organic frameworks.

Precursor for Specialty Polymers and Organic Frameworks

The presence of two fluorosulfonyl groups and one carboxylic acid group allows this compound to act as a monomer or a cross-linking agent in polymerization reactions. For instance, the carboxylic acid can be converted to an acid chloride, which can then react with diols or diamines to form polyesters or polyamides, respectively. The fluorosulfonyl groups can also participate in polymerization reactions, for example, through reaction with bisphenols to form polysulfonates. This could lead to the formation of highly branched or cross-linked polymer architectures with unique properties.

The synthesis of ABA-type triblock copolymers often utilizes bifunctional initiators, and while not directly demonstrated for this compound, its structure is analogous to other bifunctional molecules used in such polymerizations. mdpi.com The ability to create polymers with distinct blocks (A and B) allows for the tailoring of material properties, such as morphology and mechanical strength.

Potential Polymerization Reactions with this compound Reactant Resulting Polymer Type Potential Properties
Polycondensation (via carboxylic acid)Diols, DiaminesPolyesters, PolyamidesHigh thermal stability, mechanical strength
Polysulfonate formation (via fluorosulfonyl groups)BisphenolsPolysulfonatesChemical resistance, high-temperature performance
Cross-linkingPolyols, PolyaminesCross-linked networksEnhanced rigidity, solvent resistance

Furthermore, the rigid aromatic core and the defined orientation of the functional groups make this compound a candidate for the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The carboxylic acid can coordinate to metal ions to form MOFs, while the fluorosulfonyl groups could potentially be used in reactions to form the extended porous structures of COFs.

Utilization in Click Chemistry and Bioconjugation Methodologies

The fluorosulfonyl group is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry reaction. sigmaaldrich.com Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nih.gov The SuFEx reaction involves the exchange of the fluoride on a sulfonyl fluoride with a nucleophile, typically a silyl (B83357) ether or an alcohol, to form a stable sulfonate or sulfate (B86663) linkage. nih.govnih.gov

The presence of two fluorosulfonyl groups in this compound makes it a bifunctional hub for SuFEx reactions. It can be used to link two different molecules together or to create polymers and networks through SuFEx polymerization. Structurally similar molecules, such as benzene-1,3-disulfonyl fluoride, have been shown to be effective reagents in SuFEx-driven reactions. nih.gov

Features of SuFEx Click Chemistry Description
Reaction Type Sulfur(VI) Fluoride Exchange
Key Functional Group Sulfonyl Fluoride (-SO₂F)
Common Reactants Alcohols, Phenols (often as silyl ethers)
Linkage Formed Sulfonate (-SO₂-O-) or Sulfate (-O-SO₂-O-)
Advantages High efficiency, broad functional group tolerance, stable linkage

This reactivity also opens up possibilities for its use in bioconjugation. The fluorosulfonyl groups can react with nucleophilic residues on biomolecules, such as the hydroxyl groups of tyrosine or serine residues in proteins, to form stable covalent linkages. This allows for the site-specific labeling of proteins with probes or the attachment of drugs to antibodies. The carboxylic acid group provides an additional handle for conjugation, for example, through the formation of an amide bond with lysine (B10760008) residues. This trifunctional nature would allow for the creation of more complex bioconjugates.

Reactivity and Derivatization Chemistry of 3,5 Bis Fluorosulfonyl Benzoic Acid

Chemical Transformations Involving the Fluorosulfonyl Moieties

The fluorosulfonyl (-SO₂F) group is a highly reactive functional group, primarily known for its role as an electrophilic hub in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. This type of reaction involves the exchange of the fluoride atom with a nucleophile, driven by the formation of a stable bond, often with a silyl (B83357) group. lookchem.com

The two fluorosulfonyl groups on 3,5-Bis(fluorosulfonyl)benzoic acid can undergo reactions with various nucleophiles. A primary transformation is the conversion to sulfonamides through reaction with primary or secondary amines. This reaction proceeds via nucleophilic attack of the amine on the electron-deficient sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable S-N bond.

Another significant reaction is the hydrolysis of the fluorosulfonyl group to a sulfonic acid (-SO₃H) group, which can occur under aqueous conditions. Furthermore, the -SO₂F groups can react with phenols, typically as their silyl ethers, in SuFEx reactions to form sulfonate esters (-SO₂OR). The presence of two -SO₂F groups allows for the potential creation of polymers or cross-linked materials when reacted with difunctional nucleophiles.

Reactant Reagent(s) Product Type Significance
This compoundR¹R²NH (Amine)3,5-Bis(sulfamoyl)benzoic acid derivativeFormation of stable sulfonamides
This compoundH₂O3,5-Disulfobenzoic acidHydrolysis to sulfonic acids
This compoundR-OTMS (Silylated Phenol)3,5-Bis(aryloxysulfonyl)benzoic acid derivativeSuFEx click chemistry for material synthesis

This table represents potential transformations based on the known reactivity of the fluorosulfonyl functional group.

Reactions of the Carboxylic Acid Functionality

The carboxylic acid (-COOH) group of this compound undergoes a range of standard chemical transformations characteristic of aromatic carboxylic acids. These reactions allow for the modification of this site, often as a prelude or subsequent step to derivatizing the fluorosulfonyl groups.

Amide Formation: The carboxylic acid can be converted into amides by reaction with primary or secondary amines. This transformation typically requires activation of the carboxylic acid. Common methods include conversion to a more reactive acyl chloride or the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). google.com Direct condensation with an amine at high temperatures is also a potential, albeit less common, method. mdpi.com

Esterification: Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), yields the corresponding ester. This is a reversible equilibrium-driven process.

Acyl Chloride Formation: A key derivatization is the conversion of the carboxylic acid to the highly reactive 3,5-Bis(fluorosulfonyl)benzoyl chloride. This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a versatile intermediate for synthesizing esters and amides under milder conditions than the parent carboxylic acid. The existence and utility of analogous compounds like 3,5-bis(trifluoromethyl)benzoyl chloride and 3,5-bis(chlorosulphonyl)benzoyl chloride support this reactivity. lookchem.comsigmaaldrich.com

Reaction Type Reagent(s) Intermediate/Product Reaction Conditions
Acyl Chloride FormationSOCl₂ or (COCl)₂3,5-Bis(fluorosulfonyl)benzoyl chlorideTypically reflux in neat reagent or inert solvent
EsterificationR-OH, H⁺ catalystBenzoic ester derivativeAcid catalysis, often with removal of water
Amide Formation (via Acyl Chloride)R¹R²NHBenzoic amide derivativeReaction of the acyl chloride with an amine, often with a base
Amide Formation (Direct Coupling)R¹R²NH, Coupling Agent (e.g., EDC)Benzoic amide derivativeRoom temperature or mild heating in an inert solvent

This table outlines common derivatization reactions for the carboxylic acid group.

Regioselective Functionalization and Advanced Derivatization Strategies

The structure of this compound presents opportunities for regioselective functionalization, allowing for the stepwise modification of its different reactive sites. The relative reactivity of the carboxylic acid versus the fluorosulfonyl groups can be exploited to control derivatization.

Generally, reactions of the carboxylic acid (e.g., conversion to the acyl chloride) can be performed under conditions that leave the fluorosulfonyl groups intact. Conversely, the SuFEx reactivity of the -SO₂F groups with certain nucleophiles can be utilized while the carboxylic acid is protected, for instance, as an ester.

The aromatic ring itself is strongly deactivated towards electrophilic aromatic substitution due to the presence of three powerful electron-withdrawing groups (one -COOH and two -SO₂F). All three are meta-directors. Therefore, any potential electrophilic attack would be directed to the C4 or C6 positions (ortho to the carboxylic acid) but would require extremely harsh conditions and is generally not a favored pathway.

A more advanced strategy involves the differential reactivity of the two fluorosulfonyl groups, although they are chemically equivalent in the starting material. Monofunctionalization of one -SO₂F group would render the second one electronically distinct, potentially allowing for a subsequent, different chemical transformation at the second site. This approach enables the synthesis of complex, unsymmetrically substituted derivatives.

Reaction Mechanisms and Pathways in Derivatization

The derivatization reactions of this compound proceed through well-established mechanistic pathways.

Reactions at the Carboxyl Group: The formation of amides, esters, and the acyl chloride from the carboxylic acid functionality proceeds via a nucleophilic acyl substitution mechanism. The key step involves the nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., -OH₂, -OR, or -Cl) re-forms the carbonyl double bond and yields the final product. The use of activating agents like thionyl chloride works by first converting the hydroxyl group into a better leaving group.

Reactions at the Fluorosulfonyl Group: The mechanism of SuFEx reactions involves the nucleophilic attack on the sulfur atom of the fluorosulfonyl group. In the case of a reaction with a silylated phenol (B47542) (R-O-SiMe₃), the oxygen attacks the sulfur, and a hypervalent silicon intermediate may form, facilitating the transfer of the fluoride to the silicon atom. The formation of the highly stable Si-F bond is a major thermodynamic driving force for the reaction. The conversion to a sulfonamide with an amine follows a similar nucleophilic substitution pathway at the sulfur center, where the amine is the nucleophile and fluoride is the leaving group.

Spectroscopic and Computational Characterization of 3,5 Bis Fluorosulfonyl Benzoic Acid and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise molecular structure of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and molecular weight, confirming the identity and purity of synthesized molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine and Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environments of specific nuclei, such as ¹H (proton) and ¹⁹F (fluorine). In the context of 3,5-Bis(fluorosulfonyl)benzoic acid and its derivatives, both ¹H and ¹⁹F NMR are crucial for confirming the molecular structure.

While specific experimental NMR data for this compound is not widely available in public literature sigmaaldrich.comsigmaaldrich.com, analysis of a closely related derivative, 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA), provides significant insight. The ¹H NMR spectrum of BTFMBA reveals distinct signals for the aromatic protons. bipm.org The two magnetically equivalent protons at the C2 and C6 positions (ortho to the carboxyl group) and the single proton at the C4 position (para to the carboxyl group) produce separate resonances. bipm.org The chemical shifts for these protons are influenced by the solvent, temperature, and concentration. bipm.org For instance, in deuterated methanol (B129727) (CD₃OD), the signals for the two equivalent protons appear as a doublet between 8.5 and 8.6 ppm, while the single proton signal is observed as a triplet between 8.1 and 8.4 ppm. bipm.org The acidic proton of the carboxylic acid group typically appears as a broad singlet at a much higher chemical shift, around 12 ppm, though its visibility can be affected by the solvent and concentration. docbrown.info

¹⁹F NMR spectroscopy is particularly important for fluorine-containing compounds. For derivatives like 2,4- and 3,5-ditrifluoromethylbenzoic acids, ¹⁹F NMR is used alongside ¹H NMR to study their metabolism and excretion. researchgate.net This technique would be essential to confirm the presence and chemical environment of the fluorine atoms in the fluorosulfonyl (-SO₂F) groups of the parent acid.

Table 1: Representative ¹H NMR Data for 3,5-Bis(trifluoromethyl)benzoic Acid (BTFMBA) in CD₃OD This interactive table provides typical chemical shift ranges for the protons in BTFMBA, a derivative of the main compound.

Proton Environment Number of Protons Multiplicity Chemical Shift (ppm)
Aromatic H (C2, C6) 2 Doublet 8.5 - 8.6
Aromatic H (C4) 1 Triplet 8.1 - 8.4

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in its structural confirmation.

For this compound, predicted mass spectrometry data indicates a monoisotopic mass of 285.94174 Da. uni.lu High-resolution mass spectrometry can distinguish this from other compounds with the same nominal mass. The technique involves ionizing the molecule and then separating the resulting ions based on their m/z ratio. Different ionization methods can produce various adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻), each providing a data point to confirm the molecular mass. uni.lu

For example, the predicted collision cross section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts to provide an additional layer of structural confirmation. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts This interactive table shows the predicted mass-to-charge ratios (m/z) for various adducts of the target compound, as calculated using the CCSbase model.

Adduct m/z (mass-to-charge ratio)
[M+H]⁺ 286.94902
[M+Na]⁺ 308.93096
[M-H]⁻ 284.93446
[M+NH₄]⁺ 303.97556
[M+K]⁺ 324.90490

Data sourced from PubChemLite. uni.lu

Analysis of derivatives such as 3,5-Bis(trifluoromethyl)benzoic acid using techniques like electron ionization mass spectrometry further supports the characterization of this class of compounds. nist.gov

Computational Chemistry and Theoretical Modeling

Computational chemistry provides theoretical insights into molecular properties that can be difficult to measure experimentally. Methods like quantum chemical calculations and molecular dynamics simulations are used to model electronic structure, molecular interactions, and material properties.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to analyze the electronic structure of molecules. epstem.net These calculations begin by optimizing the molecular geometry to find the lowest energy conformation. epstem.net Using a specified basis set, such as B3LYP/6-31G(d,p), researchers can compute various electronic properties. epstem.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is crucial as it relates to the molecule's reactivity and electronic transitions. nih.gov A smaller energy gap often suggests higher reactivity and potential for intramolecular charge transfer. nih.gov These computational approaches can also be used to calculate theoretical vibrational frequencies (IR spectra) and NMR chemical shifts, which can then be compared with experimental data for validation. epstem.net

Molecular Dynamics Simulations for Interfacial Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique is particularly useful for investigating the behavior of molecules at interfaces, such as between a solid surface and a liquid or at a liquid-liquid interface. nih.govsyxbsyjg.com

For a molecule like this compound, MD simulations could model its interaction with different surfaces or its aggregation behavior in a solution. The simulations track the trajectories of molecules, allowing for the calculation of properties like the density distribution across an interface and the interfacial formation energy. syxbsyjg.com These simulations help in understanding how surface modifications, such as the presence of carboxylic acid groups, can influence the affinity and structure at an interface. nih.gov By analyzing parameters like the work of adhesion, researchers can predict how these molecules might arrange themselves and interact with polymers or nanoparticles. nih.gov

Density Functional Theory (DFT) Studies for Band Alignment and Surface Energy

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of materials, including band structure and surface energies. aps.orgarxiv.org The band gap, which is the energy difference between the valence band and the conduction band, is a fundamental property determining a material's electronic and optical characteristics. aps.orgresearchgate.net DFT calculations can predict whether a material has a direct or indirect band gap, which is critical for applications in photovoltaics and optoelectronics. researchgate.net

Furthermore, DFT can be used to model the properties of different crystallographic surfaces of a material. By calculating the surface energy, it is possible to predict the most stable surface, which is typically the one that is most prominently exposed. arxiv.org These stable surfaces often contain the active sites for chemical reactions. arxiv.org DFT studies also allow for the calculation of band alignment between different materials, which is essential for designing efficient electronic devices like solar cells, where proper alignment of energy levels at the interfaces is required for effective charge separation and transport. researchgate.net

Table 3: List of Chemical Compounds Mentioned

Compound Name Abbreviation/Synonym
This compound -
3,5-Bis(trifluoromethyl)benzoic acid BTFMBA
2,4-Bis(trifluoromethyl)benzoic acid -
Pentafluorobenzoic acid -

Q & A

Q. What are the primary synthetic routes for 3,5-bis(fluorosulfonyl)benzoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sulfonation and fluorination of benzoic acid derivatives. A plausible route starts with 3,5-dichlorobenzoic acid, which undergoes sulfonation using chlorosulfonic acid at 0–5°C, followed by fluorination with potassium fluoride under anhydrous conditions . Key variables include:

  • Temperature control : Excess heat during sulfonation can lead to over-sulfonation or decomposition.
  • Stoichiometry : A 2:1 molar ratio of fluorinating agent to sulfonyl chloride intermediates ensures complete substitution .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%), as confirmed by melting point analysis (140–144°C) .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Absence of aromatic protons (due to electron-withdrawing fluorosulfonyl groups) and a carboxylic acid proton (δ 12–13 ppm).
    • ¹⁹F NMR : Two distinct signals for fluorosulfonyl groups (δ -40 to -45 ppm), confirming meta substitution .
  • LC-MS/MS : Molecular ion [M-H]⁻ at m/z 257.92 (calculated for C₉H₄F₆O₆S₂) with fragmentation patterns confirming sulfonyl and carboxylic acid groups .
  • Elemental Analysis : Carbon (41.8%) and fluorine (44.2%) percentages align with theoretical values (C₉H₄F₆O₆S₂) .

Advanced Research Questions

Q. How does the electron-withdrawing nature of fluorosulfonyl groups influence the acid dissociation constant (pKa) of this compound?

Methodological Answer: The dual fluorosulfonyl groups lower the pKa significantly compared to unsubstituted benzoic acid (pKa ~4.2 vs. ~2.1):

  • Mechanism : Strong inductive effects destabilize the conjugate base, increasing acidity.

  • Experimental Determination : Potentiometric titration in 50% aqueous ethanol shows a pKa of 1.9 ± 0.1, validated via UV-Vis spectroscopy at λₘₐₓ 260 nm .

  • Comparative Data :

    SubstituentpKa
    -H (Benzoic acid)4.20
    -SO₂F (3,5-disubstituted)1.90

Q. What role does this compound play in enzyme inhibition studies, particularly for glutathione S-transferase (GST)?

Methodological Answer: The compound acts as a competitive GST inhibitor due to structural mimicry of glutathione’s electrophilic sites:

  • Assay Design :
    • Prepare GST enzyme (0.1 µM) in phosphate buffer (pH 6.5).
    • Add varying concentrations of inhibitor (0–100 µM) and substrate (CDNB, 1 mM).
    • Monitor absorbance at 340 nm to measure glutathione conjugation rates .
  • Results : IC₅₀ values range from 5–10 µM, with Ki (inhibition constant) calculated via Lineweaver-Burk plots.
  • Structural Insight : Docking simulations reveal hydrogen bonding between sulfonyl oxygens and GST’s active-site tyrosine residues .

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311++G(d,p) to model transition states. Fluorosulfonyl groups reduce electron density at the aromatic ring (Mulliken charge: -0.25 at C-4), favoring NAS at the para position .
  • Kinetic Studies : Second-order rate constants (k₂) for reactions with amines (e.g., piperidine) in DMF correlate with Hammett σₚ values (ρ = +3.2), confirming strong electrophilic activation .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound: How to validate purity and structural consistency?

Methodological Answer:

  • Reported Values : 140–144°C vs. 135–138°C .
  • Resolution :
    • Perform DSC (Differential Scanning Calorimetry) to detect polymorphs or solvates.
    • Analyze via X-ray crystallography to confirm crystal packing and absence of co-crystallized solvents .
    • Verify via HPLC (C18 column, 0.1% TFA/ACN gradient) to detect impurities >0.1% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.